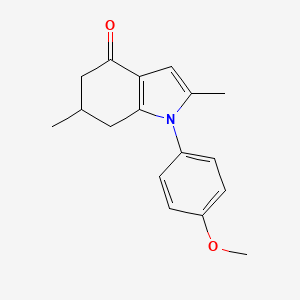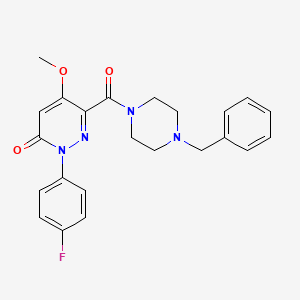
(3-(Dimethylamino)-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Dimethylamino)-4-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring substituted with a dimethylamino group and a fluorine atom
作用機序
Target of Action
The primary target of (3-(Dimethylamino)-4-fluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, the boronic acid transfers a formally nucleophilic organic group from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .
Biochemical Pathways
The affected pathway is the Suzuki-Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s properties have been tailored for application under specific sm coupling conditions . The compound is relatively stable and readily prepared , suggesting it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic synthesis, allowing for the construction of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki-Miyaura coupling . These conditions are exceptionally mild and tolerant of various functional groups . The compound is also environmentally benign , suggesting it may have minimal environmental impact.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Dimethylamino)-4-fluorophenyl)boronic acid typically involves the borylation of a suitable aryl precursor. One common method is the Miyaura borylation reaction, which involves the coupling of an aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include the use of a solvent like tetrahydrofuran and a temperature range of 50-80°C .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods can include the use of organolithium or Grignard reagents to introduce the boronic acid functionality under controlled conditions .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or toluene.
Major Products:
Oxidation: (3-(Dimethylamino)-4-fluorophenol)
Reduction: (3-(Dimethylamino)-4-fluorophenyl)boronate ester
Substitution: Biaryl compounds with various functional groups.
科学的研究の応用
(3-(Dimethylamino)-4-fluorophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
類似化合物との比較
Phenylboronic acid: Lacks the dimethylamino and fluorine substituents, making it less versatile in certain applications.
(4-Fluorophenyl)boronic acid: Similar but lacks the dimethylamino group, affecting its reactivity and binding properties.
(3-Dimethylamino)phenylboronic acid: Similar but lacks the fluorine substituent, which can influence its electronic properties and reactivity.
Uniqueness: (3-(Dimethylamino)-4-fluorophenyl)boronic acid is unique due to the presence of both the dimethylamino and fluorine substituents, which enhance its reactivity and binding affinity in various applications. These substituents also provide distinct electronic and steric properties that can be leveraged in the design of novel compounds and materials.
特性
IUPAC Name |
[3-(dimethylamino)-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO2/c1-11(2)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWLLSRIXGQMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)N(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B3003505.png)
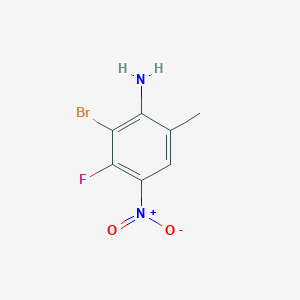
![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/new.no-structure.jpg)
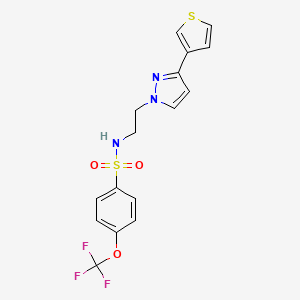
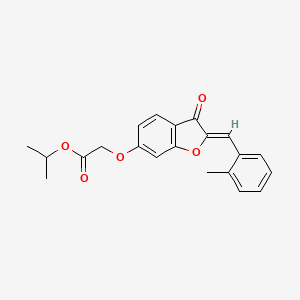
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)
![3-(Propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B3003513.png)

![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)
![1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B3003521.png)
![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)
![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B3003524.png)
